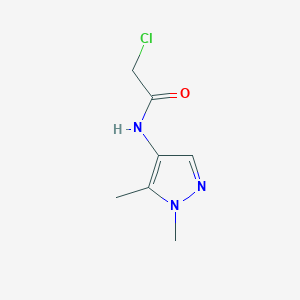

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Descripción

Historical Context of Pyrazole Derivatives

The historical development of pyrazole derivatives traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established fundamental synthetic methodologies for this heterocyclic system. Knorr's seminal contribution involved the reaction of beta-diketones with hydrazine derivatives to produce two regioisomeric pyrazoles, establishing what became known as the Knorr pyrazole synthesis. This classical approach laid the foundation for subsequent developments in pyrazole chemistry and provided the synthetic framework that eventually enabled the creation of complex derivatives such as this compound.

The evolution of pyrazole chemistry gained significant momentum in the early 20th century when Hans von Pechmann developed an alternative synthetic route in 1898, utilizing acetylene and diazomethane to produce pyrazole. These early methodological advances established pyrazoles as versatile scaffolds in organic synthesis, characterized by their five-membered aromatic ring structure containing two vicinal nitrogen atoms. The amphoteric nature of pyrazoles, possessing both acidic pyrrole-like nitrogen and basic pyridine-like nitrogen, made them particularly attractive for further functionalization and biological applications.

The recognition of pyrazole derivatives as pharmacologically important compounds began with the discovery of antipyrine by Ludwig Knorr in 1883, which represented the first synthetic organic compound containing a pyrazole nucleus to find therapeutic use. This breakthrough demonstrated the potential of pyrazole-based structures in medicinal chemistry and sparked extensive research into their biological activities. The subsequent development of phenylbutazone as a potent anti-inflammatory agent further validated the therapeutic value of pyrazole derivatives, although its use was later restricted due to safety concerns.

Discovery and Development

The specific development of this compound represents a convergence of synthetic methodologies in pyrazole chemistry and acetamide functionalization. The compound is characterized by its unique structural features, including the 1,5-dimethyl substitution pattern on the pyrazole ring and the chloroacetamide moiety attached at the 4-position. This particular substitution pattern reflects advances in regioselective synthesis techniques that allow for precise control over substitution patterns in pyrazole derivatives.

The synthetic approach to compounds of this type typically involves the strategic formation of pyrazole-acetamide linkages through established methodologies. Research has demonstrated that pyrazole-acetamide derivatives can be synthesized through multi-step procedures involving the condensation of appropriately substituted pyrazole precursors with chloroacetyl derivatives. The development of such compounds benefits from the extensive knowledge base accumulated in pyrazole synthesis, particularly the well-established Knorr synthesis and its modern variants.

The molecular structure of this compound can be understood through systematic analysis of its constituent parts. The compound features a 1,5-dimethylpyrazole core with an acetamide substituent at the 4-position, where the acetamide nitrogen is directly bonded to the pyrazole ring. The chloroacetamide functionality introduces electrophilic character to the molecule while maintaining the inherent properties of the pyrazole nucleus.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends beyond its individual properties to represent broader trends in heterocyclic compound design and synthesis. Pyrazole derivatives have emerged as privileged scaffolds in medicinal chemistry due to their ability to interact with diverse biological targets through multiple binding modes. The incorporation of acetamide functionality adds another dimension of molecular recognition, as amide groups can participate in hydrogen bonding interactions crucial for biological activity.

The compound exemplifies the principle of molecular hybridization, where pharmacologically active moieties are combined to create new entities with potentially enhanced or novel properties. The pyrazole nucleus contributes electron-rich character and can participate in aromatic interactions, while the acetamide group provides hydrogen bonding capability and conformational flexibility. The chlorine substituent introduces additional reactivity, enabling further chemical modifications and potentially influencing molecular properties such as lipophilicity and metabolic stability.

From a synthetic perspective, compounds like this compound serve as valuable intermediates for the construction of more complex molecular architectures. The chloroacetamide moiety can undergo nucleophilic substitution reactions, providing access to diverse derivatives through well-established organic transformations. This synthetic versatility makes such compounds important building blocks in pharmaceutical and materials chemistry.

The structural features of this compound also highlight advances in regioselective synthesis methodologies. The ability to install substituents at specific positions on the pyrazole ring with high selectivity represents a significant achievement in heterocyclic chemistry. Modern synthetic approaches utilize various catalytic systems and reaction conditions to achieve such precision, building upon the classical methods established by pioneers like Knorr and Pechmann.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds and provides precise structural information about the molecule. The name indicates that the compound is an acetamide derivative where the nitrogen atom of the amide is substituted with a 1,5-dimethyl-1H-pyrazol-4-yl group, and the acetyl portion bears a chlorine substituent at the 2-position.

The classification of this compound within the broader framework of heterocyclic chemistry places it in the category of pyrazole derivatives, specifically as a pyrazole-acetamide hybrid. The Chemical Abstracts Service registry number 957261-65-3 provides a unique identifier for this specific compound, facilitating its recognition in chemical databases and literature. The molecular formula C7H10ClN3O indicates the presence of seven carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, reflecting the structural complexity of this relatively small molecule.

Within the classification system for pyrazole derivatives, this compound belongs to the subset of N-substituted pyrazoles, where the substitution occurs at the 4-position of the pyrazole ring. The 1,5-dimethyl substitution pattern places it in the category of polysubstituted pyrazoles, which often exhibit distinct properties compared to monosubstituted or unsubstituted analogs. The acetamide functionality classifies the compound as an amide derivative, subject to the chemical properties and reactivity patterns characteristic of this functional group.

The stereochemical designation "1H-pyrazol" in the name indicates the tautomeric form of the pyrazole ring, specifying which nitrogen atom bears the hydrogen substituent. This notation is crucial for precise structural identification, as pyrazoles can exist in tautomeric equilibrium, and the specific form can influence molecular properties and biological activity.

Research Significance and Applications

The research significance of this compound stems from its position within the extensively studied class of pyrazole derivatives that have demonstrated remarkable diversity in biological activities and synthetic applications. Pyrazole-containing compounds have established themselves as important pharmacological agents, with examples including celecoxib, a potent anti-inflammatory drug, and various other therapeutically active molecules. The specific structural features of this compound position it as a potentially valuable research tool and synthetic intermediate.

Research applications of this compound encompass several areas of chemical and biological investigation. The chloroacetamide moiety makes it particularly suitable for studies involving nucleophilic substitution reactions and the development of covalent inhibitors. The electron-rich pyrazole nucleus enables investigations into aromatic interactions and metal coordination chemistry, as demonstrated by related pyrazole-acetamide derivatives that form coordination complexes with various metal ions.

The compound serves as a representative example for structure-activity relationship studies within the pyrazole-acetamide class. The 1,5-dimethyl substitution pattern provides a specific electronic and steric environment that can be systematically varied to understand the influence of substitution patterns on molecular properties and biological activity. Such studies are fundamental to the rational design of new compounds with improved or targeted properties.

In the context of synthetic chemistry, this compound represents an important intermediate for the preparation of more complex molecular structures. The reactive chloroacetamide functionality enables the introduction of diverse nucleophiles, providing access to libraries of related compounds for biological screening and property optimization. This synthetic utility is particularly valuable in medicinal chemistry programs aimed at developing new therapeutic agents.

The research significance of this compound is further enhanced by the growing recognition of pyrazole derivatives in various technological applications beyond traditional pharmaceutical uses. These include applications in materials science, where pyrazole-based compounds serve as ligands in metal-organic frameworks and as components in electronic materials. The specific properties of this compound make it a candidate for exploration in these emerging application areas.

| Structural Feature | Description | Significance |

|---|---|---|

| Pyrazole Core | 1,5-dimethyl-1H-pyrazole | Provides electron-rich aromatic system |

| Acetamide Linkage | N-(pyrazol-4-yl)acetamide | Enables hydrogen bonding interactions |

| Chlorine Substituent | 2-chloroacetamide | Introduces electrophilic reactivity |

| Substitution Pattern | 1,5-dimethyl on pyrazole | Modulates electronic properties |

| Molecular Architecture | Pyrazole-acetamide hybrid | Combines multiple pharmacophores |

Propiedades

IUPAC Name |

2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-5-6(4-9-11(5)2)10-7(12)3-8/h4H,3H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYUXRWSDJFDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424505 | |

| Record name | 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957261-65-3 | |

| Record name | 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957261-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents.

Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Products include substituted acetamides with various functional groups.

Oxidation: Products include N-oxides or other oxidized derivatives.

Reduction: Products include amines or other reduced forms.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide, exhibit potent antimicrobial properties. Specifically, studies have demonstrated its efficacy against Leishmania species and Plasmodium species, which are responsible for leishmaniasis and malaria, respectively. The compound has shown superior activity compared to standard treatments, making it a promising candidate for drug development in infectious diseases.

Cancer Research

The compound's structure allows it to interact with various biological targets, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells. Preliminary studies suggest that this compound may serve as a lead compound for developing novel anticancer agents.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its reactivity is attributed to the chloroacetamide functional group, which can participate in nucleophilic substitution reactions. This property is beneficial for synthesizing enzyme inhibitors that could be used in therapeutic contexts.

Pesticidal Properties

Given its biological activity against certain pests, this compound may find applications in agricultural chemistry as a pesticide or herbicide. The effectiveness of pyrazole compounds against various agricultural pests suggests that this compound could contribute to developing safer and more effective agrochemicals.

Antileishmanial Activity Study

A study evaluated the antileishmanial activity of synthesized pyrazole derivatives against Leishmania aethiopica. The results indicated that this compound exhibited an IC50 value significantly lower than that of standard treatments like miltefosine and amphotericin B deoxycholate, highlighting its potential as an effective treatment option.

Anticancer Research

In another study focusing on cancer cell lines, the compound demonstrated notable inhibition of CDK activity. This inhibition correlated with decreased cell viability in treated cancer cells, suggesting its potential role as an anticancer agent targeting cell cycle regulators.

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide | C6H8ClN3O | Different position of methyl on pyrazole |

| 2-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide | C8H12ClN3O | Ethyl substitution affects lipophilicity |

| This compound | C8H10ClN3O | Dimethyl substitution alters biological properties |

The unique aspect of this compound lies in its specific dimethyl substitution on the pyrazole ring, which significantly influences its biological activity compared to other derivatives .

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved can vary, but common mechanisms include:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Functional Group Variations

The target compound is distinguished from analogues by its substitution pattern:

- Pyrazole Core : Unlike derivatives such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), it lacks a 3-oxo group and phenyl substituents at the pyrazole 2-position. This simplifies its structure but reduces opportunities for hydrogen bonding and π-π stacking observed in analogues .

- Chloroacetamide Group : The chloroacetamide moiety is shared with compounds like 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide (), but the heterocyclic core differs (pyrazole vs. oxadiazole), impacting electronic properties and reactivity.

Table 1: Structural Comparison

Physicochemical and Spectroscopic Properties

- Melting Points : Derivatives with bulky aryl groups (e.g., 2,4-dichlorophenyl in ) exhibit higher melting points (~200°C) due to enhanced crystallinity and intermolecular interactions, whereas simpler analogues like the target compound lack such data .

- Hydrogen Bonding : Compounds with 3-oxo groups (e.g., ) form R₂²(10) hydrogen-bonded dimers , stabilizing their crystal structures . The absence of this group in the target compound likely reduces such interactions.

- Spectroscopy :

- ¹H-NMR : The target compound’s methyl groups on the pyrazole ring would resonate near δ 2.4–2.6 ppm, similar to derivatives in (δ 2.42–2.66 ppm) .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) for the target compound would theoretically align with its molecular weight (187.63), comparable to derivatives in (e.g., 403.1 for 3a) .

Actividad Biológica

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide, with the chemical formula CHClNO and a molecular weight of 187.63 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets within cells. Research indicates that pyrazole derivatives often exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation and survival pathways.

Table 1: Cytotoxicity Data of Related Pyrazole Compounds

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | |

| Compound B | A549 | 26 | |

| Compound C | Hep-2 | 3.25 | |

| Compound D | B16-F10 | 2.12 |

The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity in certain derivatives, which may be extrapolated to infer potential activity for similar compounds like this compound.

Antimalarial Activity

Recent research has highlighted the potential of pyrazoleamide compounds as antimalarials. These compounds disrupt sodium ion regulation in Plasmodium falciparum, indicating a novel mechanism for combating malaria. While specific data on this compound's efficacy against malaria are not yet established, its structural similarity to known active pyrazoleamides suggests potential effectiveness.

Table 2: Antimalarial Activity of Pyrazole Compounds

| Compound | Target Parasite | EC (nM) | Reference |

|---|---|---|---|

| PA21A050 | P. falciparum | 0.7 | |

| PA21A092 | P. falciparum | 18 | |

| PA21A102 | P. falciparum | 8 |

Case Studies and Research Findings

A variety of studies have explored the biological activities associated with pyrazole derivatives:

- Anticancer Studies : Research has shown that certain pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. For example, compounds exhibiting IC values in the nanomolar range against various cancer cell lines have been documented .

- Antimalarial Efficacy : The disruption of Na homeostasis in malaria parasites has been identified as a promising mechanism for new antimalarial drugs. Pyrazoleamides have demonstrated rapid action against resistant strains of P. falciparum, suggesting that similar compounds might offer therapeutic avenues against malaria .

Q & A

Q. How can researchers resolve discrepancies in dosage-dependent effects observed in animal models?

- Methodological Answer :

- Dose-Response Modeling : Fit data to Hill or sigmoidal equations to identify EC/IC values.

- Toxicokinetics : Measure plasma concentrations at varying doses to correlate exposure with adverse effects (e.g., hepatotoxicity) .

Comparative and Environmental Studies

Q. What methodologies enable comparative analysis with structurally similar pyrazole-acetamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.